molecular formula C16H8BrNO5 B11536464 2-(3-bromo-2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione

2-(3-bromo-2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B11536464
M. Wt: 374.14 g/mol
InChI Key: VOQKIKNVSXWTCM-UHFFFAOYSA-N
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Description

2-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration, washed, and purified by recrystallization.

Chemical Reactions Analysis

2-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

2-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can be compared with other similar compounds, such as:

    3-Bromo-2-hydroxy-5-nitrobenzaldehyde: This compound shares the same phenyl ring substitution pattern but lacks the indene-1,3-dione structure.

    Indene-1,3-dione derivatives: These compounds have the indene-1,3-dione core but different substituents on the phenyl ring.

The uniqueness of 2-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H8BrNO5

Molecular Weight

374.14 g/mol

IUPAC Name

2-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C16H8BrNO5/c17-13-7-9(18(22)23)5-8(14(13)19)6-12-15(20)10-3-1-2-4-11(10)16(12)21/h1-7,19H

InChI Key

VOQKIKNVSXWTCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)C2=O

Origin of Product

United States

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